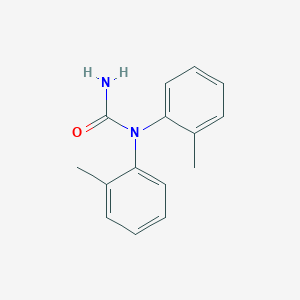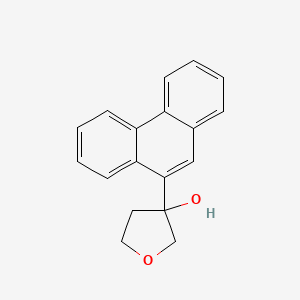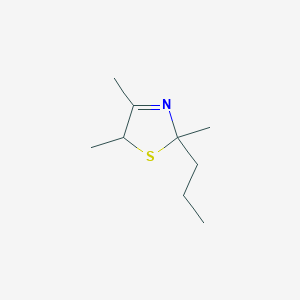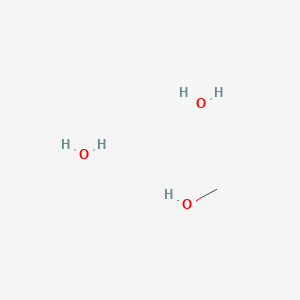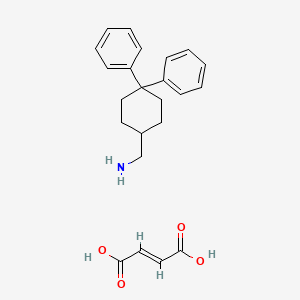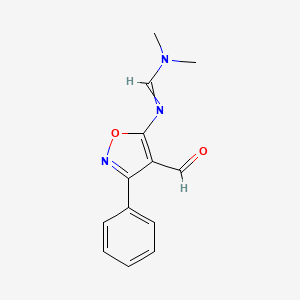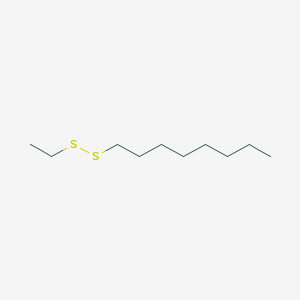
1-(Ethyldisulfanyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethyldisulfanyl)octane is an organic compound characterized by the presence of an octane backbone with an ethyldisulfanyl group attached. This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethyldisulfanyl)octane typically involves the reaction of octyl halides with ethyl disulfide under specific conditions. One common method is the nucleophilic substitution reaction where octyl bromide reacts with ethyl disulfide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethyldisulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyldisulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted octane derivatives.
Scientific Research Applications
1-(Ethyldisulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of 1-(Ethyldisulfanyl)octane involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
- 1-(Ethylthio)octane
- 1-(Methylthio)octane
- 1-(Propylthio)octane
Comparison: 1-(Ethyldisulfanyl)octane is unique due to the presence of the disulfide bond, which imparts distinct chemical reactivity compared to its thioether analogs. The disulfide bond allows for redox activity, making it valuable in applications requiring redox modulation. In contrast, thioethers like 1-(Ethylthio)octane lack this redox capability but may offer different stability and reactivity profiles.
Properties
CAS No. |
64580-61-6 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1-(ethyldisulfanyl)octane |
InChI |
InChI=1S/C10H22S2/c1-3-5-6-7-8-9-10-12-11-4-2/h3-10H2,1-2H3 |
InChI Key |
XIUKPMCJKNGJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
